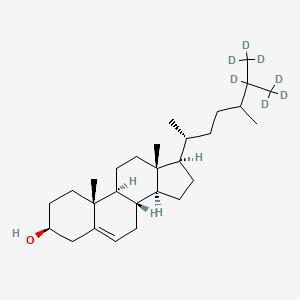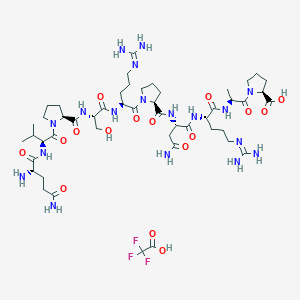
Dynamin inhibitory peptide (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dynamin inhibitory peptide (trifluoroacetic acid) is a compound known for its ability to inhibit the activity of dynamin, a GTPase protein essential for membrane fission during clathrin-mediated endocytosis in eukaryotic cells . This peptide is used extensively in scientific research to study the role of dynamin in various cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dynamin inhibitory peptide (trifluoroacetic acid) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Amino acids are coupled to the resin using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid.
Industrial Production Methods
Industrial production of dynamin inhibitory peptide (trifluoroacetic acid) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Dynamin inhibitory peptide (trifluoroacetic acid) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: Trifluoroacetic acid
Cleavage Reagents: Trifluoroacetic acid, water, scavengers
Major Products
The major product of these reactions is the dynamin inhibitory peptide (trifluoroacetic acid) itself, which is then purified and used in various research applications.
Wissenschaftliche Forschungsanwendungen
Dynamin inhibitory peptide (trifluoroacetic acid) is widely used in scientific research, particularly in the fields of:
Biology: To study the role of dynamin in endocytosis and other cellular processes.
Medicine: To investigate the potential therapeutic applications of dynamin inhibition in diseases such as cancer and neurodegenerative disorders.
Chemistry: To explore the biochemical pathways involving dynamin and its interactions with other proteins
Wirkmechanismus
Dynamin inhibitory peptide (trifluoroacetic acid) exerts its effects by competitively blocking the binding of dynamin to amphiphysin, a protein involved in endocytosis. This inhibition prevents the formation of clathrin-coated vesicles, thereby disrupting endocytosis . The molecular targets and pathways involved include the GTPase activity of dynamin and its interactions with other proteins in the endocytic pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dynasore: Another dynamin inhibitor that rapidly and reversibly inhibits dynamin activity.
Dyngo 4a: A chemical inhibitor of dynamin used to study the clathrin-mediated endocytic pathway.
Dynole: Another dynamin inhibitor used in research to explore dynamin’s role in cellular processes.
Uniqueness
Dynamin inhibitory peptide (trifluoroacetic acid) is unique in its specific peptide-based structure, which allows for targeted inhibition of dynamin. Unlike small molecule inhibitors like dynasore, dyngo 4a, and dynole, this peptide provides a more precise tool for studying dynamin’s role in cellular processes .
Eigenschaften
Molekularformel |
C49H81F3N18O16 |
|---|---|
Molekulargewicht |
1235.3 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C47H80N18O14.C2HF3O2/c1-23(2)35(62-36(69)25(48)14-15-33(49)67)44(77)64-19-7-12-31(64)41(74)61-29(22-66)39(72)59-27(10-5-17-56-47(53)54)43(76)63-18-6-11-30(63)40(73)60-28(21-34(50)68)38(71)58-26(9-4-16-55-46(51)52)37(70)57-24(3)42(75)65-20-8-13-32(65)45(78)79;3-2(4,5)1(6)7/h23-32,35,66H,4-22,48H2,1-3H3,(H2,49,67)(H2,50,68)(H,57,70)(H,58,71)(H,59,72)(H,60,73)(H,61,74)(H,62,69)(H,78,79)(H4,51,52,55)(H4,53,54,56);(H,6,7)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,35-;/m0./s1 |
InChI-Schlüssel |
CBIDQOUUGLATRS-IIPUNKIYSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


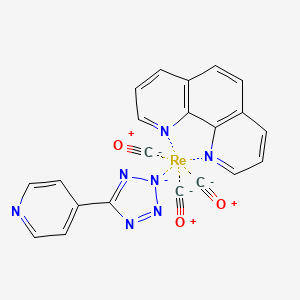
![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)
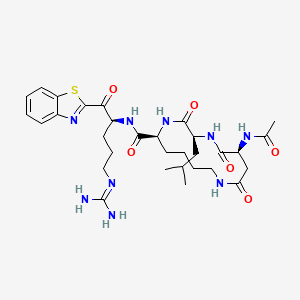
![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
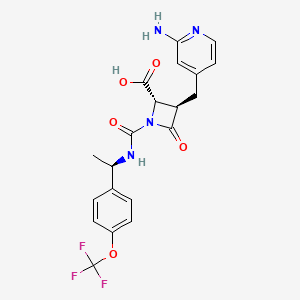
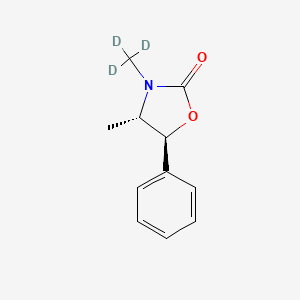
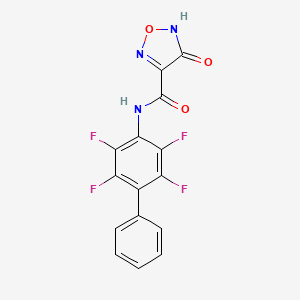
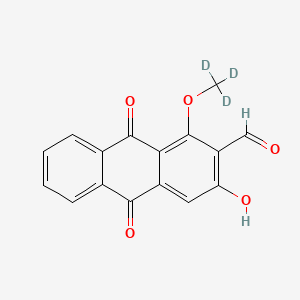
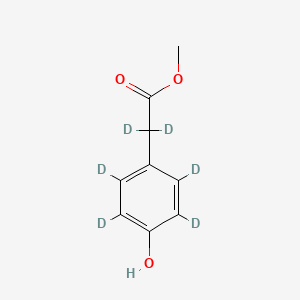
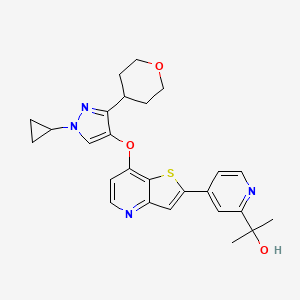

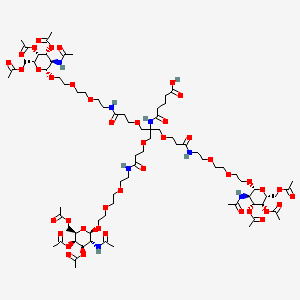
![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
